Bis(5-Aminopyridin-2-yl)sulfane

Drug Discovery Physicochemical Property Prediction ADME

Bis(5-Aminopyridin-2-yl)sulfane, also known as 2,2'-Thiobis(5-pyridineamine), is a symmetrical heterocyclic compound (C10H10N4S, MW 218.28 g/mol) featuring two 5-aminopyridine rings connected by a central sulfur atom. Its IUPAC name is 6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine.

Molecular Formula C10H10N4S
Molecular Weight 218.28 g/mol
CAS No. 32605-02-0
Cat. No. B112463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-Aminopyridin-2-yl)sulfane
CAS32605-02-0
Molecular FormulaC10H10N4S
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)SC2=NC=C(C=C2)N
InChIInChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2
InChIKeyWGESOZFMSBVCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(5-Aminopyridin-2-yl)sulfane (CAS 32605-02-0): A Diamino-Substituted Dipyridyl Sulfide Building Block for Advanced Materials


Bis(5-Aminopyridin-2-yl)sulfane, also known as 2,2'-Thiobis(5-pyridineamine), is a symmetrical heterocyclic compound (C10H10N4S, MW 218.28 g/mol) featuring two 5-aminopyridine rings connected by a central sulfur atom . Its IUPAC name is 6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine . The dual primary amine groups provide reactive handles for further functionalization, distinguishing it from non-aminated dipyridyl sulfides like 2,2'-Dipyridyl sulfide, and enable its use as a monomer for high-refractive-index polymers [1].

Why 2,2'-Dipyridyl Sulfide or its Disulfide Analog Cannot Simply Replace Bis(5-Aminopyridin-2-yl)sulfane in Performance-Driven Applications


Generic substitution with the closest non-aminated analog, 2,2'-Dipyridyl sulfide (CAS 4262-06-0), fails in applications requiring specific physicochemical profiles, such as higher hydrogen-bonding capacity for solubility or supramolecular assembly, and in polymer synthesis where the diamine monomer is essential for polyimide chain growth [1]. The presence of two primary amine groups on Bis(5-Aminopyridin-2-yl)sulfane introduces a significantly higher topological polar surface area (PSA) of 103.12 Ų and two hydrogen bond donors, compared to a PSA of 25.78 Ų and zero donors for 2,2'-Dipyridyl sulfide [2]. This directly impacts membrane permeability, solubility, and the ability to form high-molecular-weight imide linkages, as demonstrated for structurally related amino-substituted pyridyl sulfide monomers [3].

Quantitative Evidence for the Selection of Bis(5-Aminopyridin-2-yl)sulfane Over Key Comparators


Comparison of Topological Polar Surface Area (PSA) and Hydrogen Bond Donor Count with 2,2'-Dipyridyl Sulfide

Bis(5-Aminopyridin-2-yl)sulfane is profoundly differentiated from its closest non-aminated analog, 2,2'-Dipyridyl sulfide, by its calculated topological polar surface area (PSA) of 103.12 Ų and two hydrogen bond donor units, which are absent in the comparator [1]. This is a critical factor for medicinal chemists designing compound libraries where blood-brain barrier penetration or oral bioavailability requires strict adherence to physicochemical rules (such as the Rule of Five) [2].

Drug Discovery Physicochemical Property Prediction ADME Library Design

High Refractive Index in Amino-Substituted Pyridyl Sulfide Polymers as a Class-Level Indicator for Optical Material Performance

For applications in advanced optical materials, amino-substituted pyridyl sulfide monomers like Bis(5-Aminopyridin-2-yl)sulfane are superior to non-aminated analogs. A study on a structurally homologous diamine, 4,4'-bis(5-amino-2-pyridinylsulfanyl)diphenyl sulfide, polymerized with various dianhydrides, produced polyimides with exceptionally high average refractive indices between 1.7006 and 1.7620 [1]. This performance is a direct result of the high sulfur and nitrogen content enabled by the amino-pyridyl structure, which is not possible with unsubstituted dipyridyl sulfides that lack the diamine functionality required for polymerization [1].

Optical Materials Polymer Chemistry Refractive Index

Calculated Lipophilicity (LogP) Difference Between the Target Compound and Its Disulfide Analog

The calculated LogP (octanol-water partition coefficient) for Bis(5-Aminopyridin-2-yl)sulfane is 2.95 . While direct experimental LogP values for the nearest sulfide analog are not readily available, a comparison can be drawn with the more widely used 2,2'-Dipyridyl disulfide, which has an experimental LogP of 2.42 [1]. The lower lipophilicity of the disulfide analog may be a critical differentiator in applications requiring specific extraction or partitioning behavior, and underscores that disulfide analogs cannot be used interchangeably with the target sulfide.

LogP Lipophilicity Property Comparison

Best-Fit Application Scenarios for Leveraging the Unique Diamino-Thioether Structure of Bis(5-Aminopyridin-2-yl)sulfane


Diamine Monomer for High-Refractive-Index Optical Polyimides

Sourcing Bis(5-Aminopyridin-2-yl)sulfane is essential for polymer chemists developing colorless, high-refractive-index polyimide films for flexible display substrates or microlenses. As demonstrated by its homologous diamines, the compound provides the dual 5-aminopyridine structure necessary to produce polyimides with refractive indices exceeding 1.70, a value unattainable with classical dianhydride-diamine combinations or non-aminated dipyridyl sulfides [1].

Medicinal Chemistry Fragment with a Distinctive Bidentate Binding Motif

The simultaneous presence of two 5-aminopyridine rings and a central sulfur acceptor creates a unique, spatially defined diamine motif for fragment-based drug discovery. Its high topological PSA (103.12 Ų) and dual hydrogen bond donor capacity, which are absent in analogs like 2,2'-Dipyridyl sulfide, make it a privileged fragment for targeting polar binding pockets where hydrogen bonding is a key druggability criterion .

Precursor for Symmetrical Schiff Base Ligands in Coordination Chemistry

The two free primary amine groups are ideal for forming symmetrical Schiff base ligands in situ, enabling the complexation of transition metals for catalytic or magnetic applications. This synthetic utility is not possible with 2,2'-Dipyridyl sulfide or 2,2'-Dipyridyl disulfide, which lack free amine groups for reversible imine formation, thereby positioning the compound as a superior building block for supramolecular chemistry [2].

Analytical Reference Standard for Aminopyridine Sulfide Metabolite Research

Due to its well-defined, symmetrical structure and high purity (NLT 98%), Bis(5-Aminopyridin-2-yl)sulfane serves as a valuable reference standard for LC-MS and HPLC method development when studying the metabolism of pyridine-containing pharmaceuticals or agrochemicals, where sulfide-linked aminopyridine dimers are potential metabolites or degradation products .

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